![molecular formula C17H19FN2O4S B7527895 4-[[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]sulfamoyl]benzoic acid](/img/structure/B7527895.png)
4-[[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]sulfamoyl]benzoic acid, commonly known as DFEN, is a chemical compound that belongs to the class of sulfonamide drugs. DFEN is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. DFEN has been extensively studied for its potential use as an anticancer agent.
Aplicaciones Científicas De Investigación
DFEN has been extensively studied for its potential use as an anticancer agent. CA IX is overexpressed in many types of cancer cells, and its inhibition by DFEN has been shown to inhibit tumor growth and metastasis in preclinical studies. DFEN has also been studied for its potential use in imaging and diagnosis of cancer. The high expression of CA IX in cancer cells makes it an attractive target for imaging and diagnosis.
Mecanismo De Acción
DFEN inhibits the activity of CA IX by binding to its active site. CA IX is involved in regulating the pH of the extracellular environment of cancer cells, which is critical for their survival and proliferation. DFEN inhibits this process, leading to a decrease in the pH of the extracellular environment, which in turn inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
DFEN has been shown to have potent anticancer activity in preclinical studies. It inhibits tumor growth and metastasis by inhibiting the activity of CA IX. DFEN has also been shown to have potential use in imaging and diagnosis of cancer due to its ability to bind to CA IX, which is overexpressed in many types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFEN has several advantages for lab experiments. It is a potent inhibitor of CA IX, which makes it an attractive target for studying the mechanism of action of CA IX in cancer cells. DFEN is also relatively easy to synthesize, which makes it readily available for research purposes. However, DFEN has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in some experiments. DFEN also has some toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DFEN. One area of research is the development of more potent and selective inhibitors of CA IX. DFEN has shown promising results in preclinical studies, but there is still room for improvement. Another area of research is the development of new imaging and diagnostic techniques using DFEN. The high expression of CA IX in cancer cells makes it an attractive target for imaging and diagnosis. Finally, the potential use of DFEN in combination with other anticancer agents is an area of research that warrants further investigation. Combining DFEN with other agents may enhance its anticancer activity and reduce its toxicity.
Métodos De Síntesis
The synthesis method of DFEN involves the reaction of 4-aminobenzoic acid with 2-(4-fluorophenyl)ethylamine in the presence of thionyl chloride. The resulting intermediate is then reacted with dimethylamine and sulfur dioxide to obtain DFEN. The synthesis method of DFEN has been optimized to increase the yield and purity of the compound.
Propiedades
IUPAC Name |
4-[[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-20(2)16(12-3-7-14(18)8-4-12)11-19-25(23,24)15-9-5-13(6-10-15)17(21)22/h3-10,16,19H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFLPBTXJLGDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

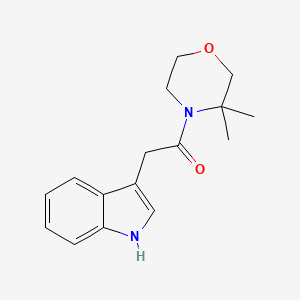
![3-[(4-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527815.png)

![methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate](/img/structure/B7527823.png)
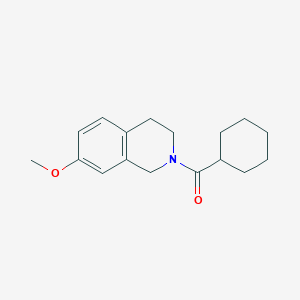
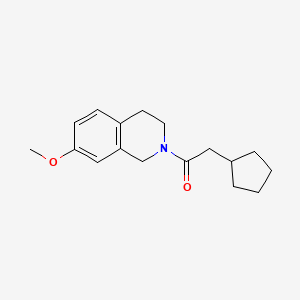

![methyl 2-[1-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]piperidin-2-yl]acetate](/img/structure/B7527865.png)
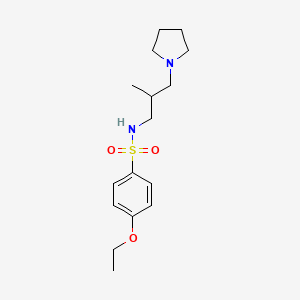
![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7527877.png)
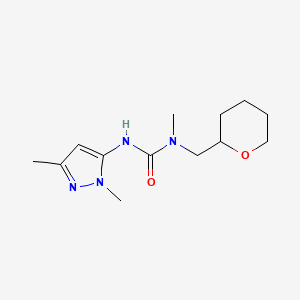
![1-[(2-cyanophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7527899.png)
![2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide](/img/structure/B7527907.png)
![2-(hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)quinoxaline](/img/structure/B7527912.png)